molecular formula C21H18N2OS2 B5142361 2-(1,3-benzothiazol-2-ylthio)-N-1-naphthylbutanamide

2-(1,3-benzothiazol-2-ylthio)-N-1-naphthylbutanamide

Cat. No. B5142361
M. Wt: 378.5 g/mol
InChI Key: DSHGLPSRHOVHTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzothiazol-2-ylthio)-N-1-naphthylbutanamide, also known as BB-94 or Batimastat, is a synthetic compound that belongs to the family of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a group of enzymes that are involved in the degradation of extracellular matrix (ECM) components, which play a crucial role in various physiological and pathological processes such as tissue remodeling, wound healing, and cancer metastasis. BB-94 has been extensively studied for its potential therapeutic applications in cancer, arthritis, and other inflammatory diseases.

Mechanism of Action

2-(1,3-benzothiazol-2-ylthio)-N-1-naphthylbutanamide exerts its inhibitory effect on MMPs by chelating the active site zinc ion in the catalytic domain of the enzyme, thereby preventing the enzyme from cleaving its substrate. 2-(1,3-benzothiazol-2-ylthio)-N-1-naphthylbutanamide has been shown to bind to the enzyme in a bidentate manner, forming a stable complex that blocks the access of the substrate to the active site. The inhibition of MMP activity by 2-(1,3-benzothiazol-2-ylthio)-N-1-naphthylbutanamide leads to a decrease in ECM degradation, which can have a profound effect on various biological processes.
Biochemical and Physiological Effects:
2-(1,3-benzothiazol-2-ylthio)-N-1-naphthylbutanamide has been shown to have a wide range of biochemical and physiological effects, depending on the specific MMPs that are inhibited. In cancer cells, 2-(1,3-benzothiazol-2-ylthio)-N-1-naphthylbutanamide has been shown to inhibit cell invasion and metastasis by blocking the activity of MMP-2 and MMP-9, which are involved in the degradation of ECM components. In arthritis, 2-(1,3-benzothiazol-2-ylthio)-N-1-naphthylbutanamide has been shown to reduce joint destruction and inflammation by inhibiting the activity of MMP-1, MMP-3, and MMP-13, which are involved in the degradation of cartilage and bone. In addition, 2-(1,3-benzothiazol-2-ylthio)-N-1-naphthylbutanamide has been shown to have anti-angiogenic effects by inhibiting the activity of MMP-2 and MMP-9, which are involved in the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1,3-benzothiazol-2-ylthio)-N-1-naphthylbutanamide in lab experiments is its high potency and selectivity for MMPs. 2-(1,3-benzothiazol-2-ylthio)-N-1-naphthylbutanamide has been shown to inhibit the activity of several MMPs with high potency, making it a useful tool compound for studying the role of MMPs in different biological processes. However, one of the main limitations of using 2-(1,3-benzothiazol-2-ylthio)-N-1-naphthylbutanamide is its non-specific inhibitory effect on other zinc-dependent enzymes, such as ADAMs and ADAMTSs, which can complicate the interpretation of the results. In addition, 2-(1,3-benzothiazol-2-ylthio)-N-1-naphthylbutanamide has poor solubility in water, which can limit its use in some experimental settings.

Future Directions

There are several potential future directions for the use of 2-(1,3-benzothiazol-2-ylthio)-N-1-naphthylbutanamide in scientific research. One area of interest is the development of more potent and selective MMP inhibitors based on the structure of 2-(1,3-benzothiazol-2-ylthio)-N-1-naphthylbutanamide. Another area of interest is the investigation of the role of MMPs in other biological processes, such as neurodegeneration and cardiovascular disease. In addition, the development of new delivery methods for MMP inhibitors, such as nanoparticles and liposomes, could improve their efficacy and reduce their toxicity. Finally, the identification of biomarkers for MMP activity could help to guide the use of MMP inhibitors in clinical settings.

Synthesis Methods

The synthesis of 2-(1,3-benzothiazol-2-ylthio)-N-1-naphthylbutanamide involves the reaction of 2-aminobenzothiazole with 1-naphthylbutyric acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP) to form the corresponding amide intermediate. The amide intermediate is then treated with hydroxylamine hydrochloride and sodium hydroxide to yield 2-(1,3-benzothiazol-2-ylthio)-N-1-naphthylbutanamide as a white solid with a melting point of 168-170°C.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylthio)-N-1-naphthylbutanamide has been widely used as a tool compound in various scientific research applications to investigate the role of MMPs in different biological processes. It has been shown to inhibit the activity of several MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13, with varying degrees of potency. 2-(1,3-benzothiazol-2-ylthio)-N-1-naphthylbutanamide has been used to study the role of MMPs in cancer cell invasion and metastasis, angiogenesis, and inflammation. It has also been used to investigate the potential therapeutic applications of MMP inhibitors in cancer, arthritis, and other inflammatory diseases.

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-naphthalen-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS2/c1-2-18(25-21-23-17-11-5-6-13-19(17)26-21)20(24)22-16-12-7-9-14-8-3-4-10-15(14)16/h3-13,18H,2H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHGLPSRHOVHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC2=CC=CC=C21)SC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(naphthalen-1-yl)butanamide

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